molecular formula C27H40O4 B1259549 12-epi-Scalaradial

12-epi-Scalaradial

Cat. No.: B1259549
M. Wt: 428.6 g/mol
InChI Key: ADWFEADZGIHPDE-VYGQJASISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-epi-Scalaradial is a scalarane sesterterpenoid compound derived from marine sponges, particularly from the species Cacospongia sp. This compound has garnered significant interest due to its unique structural features and potential biological activities, including cytotoxic properties against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-epi-Scalaradial typically involves the extraction from marine sponges. The process begins with the collection of the sponge, followed by extraction using organic solvents such as methanol or dichloromethane. The crude extract is then subjected to chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. Most of the available compound is obtained through extraction from marine sponges, making it a valuable and limited resource .

Chemical Reactions Analysis

Types of Reactions

12-epi-Scalaradial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Scientific Research Applications

Mechanism of Action

12-epi-Scalaradial exerts its effects primarily through the induction of apoptosis in cancer cells. The compound interacts with molecular targets such as the MAPK/ERK pathway and the nuclear receptor Nur77. By modulating these pathways, this compound triggers cell death in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-epi-Scalaradial is unique due to its specific structural features and potent cytotoxic effects on various cancer cell lines. Its ability to modulate the MAPK/ERK pathway and the nuclear receptor Nur77 sets it apart from other similar compounds .

Properties

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-7,8-diformyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] acetate

InChI

InChI=1S/C27H40O4/c1-17(30)31-23-14-22-25(4)12-7-11-24(2,3)20(25)10-13-26(22,5)21-9-8-18(15-28)19(16-29)27(21,23)6/h8,15-16,19-23H,7,9-14H2,1-6H3/t19-,20-,21-,22+,23+,25-,26-,27+/m0/s1

InChI Key

ADWFEADZGIHPDE-VYGQJASISA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H](C(=CC4)C=O)C=O)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C(C(=CC4)C=O)C=O)C)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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